

A Comparative Guide to ALK Inhibitors: GSK1838705A vs. Crizotinib and Alectinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GSK1838705A**

Cat. No.: **B1684688**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of the investigational ALK inhibitor **GSK1838705A** with the established ALK inhibitors crizotinib and alectinib. The information is compiled from various preclinical studies to offer a comprehensive overview for research and drug development purposes.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, acts as a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK inhibitors has significantly improved outcomes for patients with ALK-positive malignancies. Crizotinib was the first-generation ALK inhibitor to receive clinical approval, followed by more potent and selective second-generation inhibitors like alectinib, which has demonstrated superiority over crizotinib in clinical trials. **GSK1838705A** is a small molecule inhibitor of ALK and the insulin-like growth factor-1 receptor (IGF-1R). This guide focuses on the comparative preclinical data of these three inhibitors.

Data Presentation

The following tables summarize the quantitative data on the biochemical and cellular potency of **GSK1838705A**, crizotinib, and alectinib based on available preclinical data.

Disclaimer: The data presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Table 1: Biochemical Potency Against Wild-Type ALK

Inhibitor	Target	IC50 (nM)	Assay Type	Reference
GSK1838705A	ALK	0.5	Cell-free kinase assay	[1]
Crizotinib	ALK	24	Cell-based assay	[2]
Alectinib	ALK	1.9	Cell-free kinase assay	[3]

Table 2: Cellular Potency in ALK-Positive Cancer Cell Lines

Inhibitor	Cell Line	Cancer Type	EC50/GI50 (nM)	Assay Type	Reference
GSK1838705A	Karpas-299	Anaplastic Large Cell Lymphoma	24-88	Proliferation Assay	[4]
GSK1838705A	SR-786	Anaplastic Large Cell Lymphoma	24-88	Proliferation Assay	[4]
Crizotinib	H3122	Non-Small Cell Lung Cancer	~20-50	Proliferation Assay	[5]
Alectinib	NCI-H2228	Non-Small Cell Lung Cancer	~20-30	Proliferation Assay	[6]

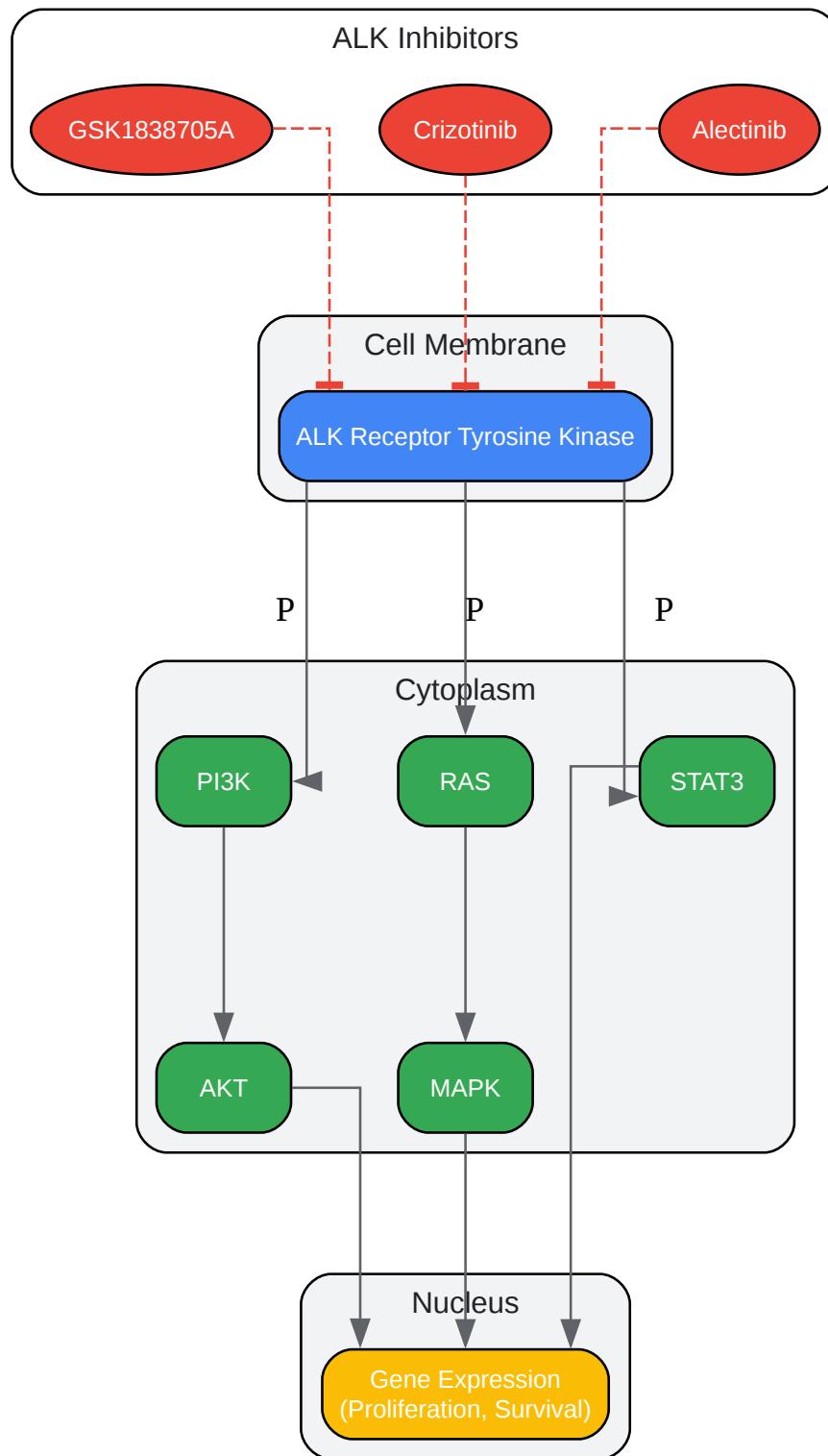
Table 3: Activity Against ALK Resistance Mutations

Inhibitor	ALK Mutation	Potency/Activity	Reference
Crizotinib	L1196M	Reduced Potency	[7]
Crizotinib	G1202R	Ineffective	[7]
Alectinib	L1196M	Active	[8]
Alectinib	G1202R	Limited Activity	[9]
GSK1838705A	Crizotinib-Resistant ALCL	Effective in overcoming resistance	[10]

Signaling Pathway and Inhibitor Action

The diagram below illustrates the simplified ALK signaling pathway and the points of inhibition for **GSK1838705A**, crizotinib, and alectinib.

ALK Signaling Pathway and Inhibition

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Caption: ALK signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published literature and are intended to provide a general framework. Specific details may vary between individual experiments and laboratories.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the ALK kinase.

Materials:

- Recombinant ALK kinase domain
- ATP (Adenosine triphosphate)
- Substrate (e.g., a synthetic peptide)
- Test compounds (**GSK1838705A**, crizotinib, alectinib) dissolved in DMSO
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compounds in assay buffer.
- In a microplate, add the ALK enzyme to each well.
- Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (General Protocol)

Objective: To determine the half-maximal effective concentration (EC₅₀) or growth inhibition (GI₅₀) of a compound on the proliferation of ALK-dependent cancer cells.

Materials:

- ALK-positive cancer cell lines (e.g., Karpas-299, SR-786, NCI-H2228, H3122)
- Complete cell culture medium
- Test compounds (**GSK1838705A**, crizotinib, alectinib) dissolved in DMSO
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
- Microplate reader
- 96-well cell culture plates

Procedure:

- Seed the ALK-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in cell culture medium.

- Remove the existing medium from the wells and add the medium containing the diluted test compounds. Include a DMSO vehicle control.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
- Measure the absorbance or luminescence using a microplate reader.
- Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
- Determine the EC₅₀ or GI₅₀ value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study (General Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of an ALK inhibitor in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- ALK-positive cancer cell line
- Test compounds formulated for oral or intraperitoneal administration
- Vehicle control
- Calipers for tumor measurement

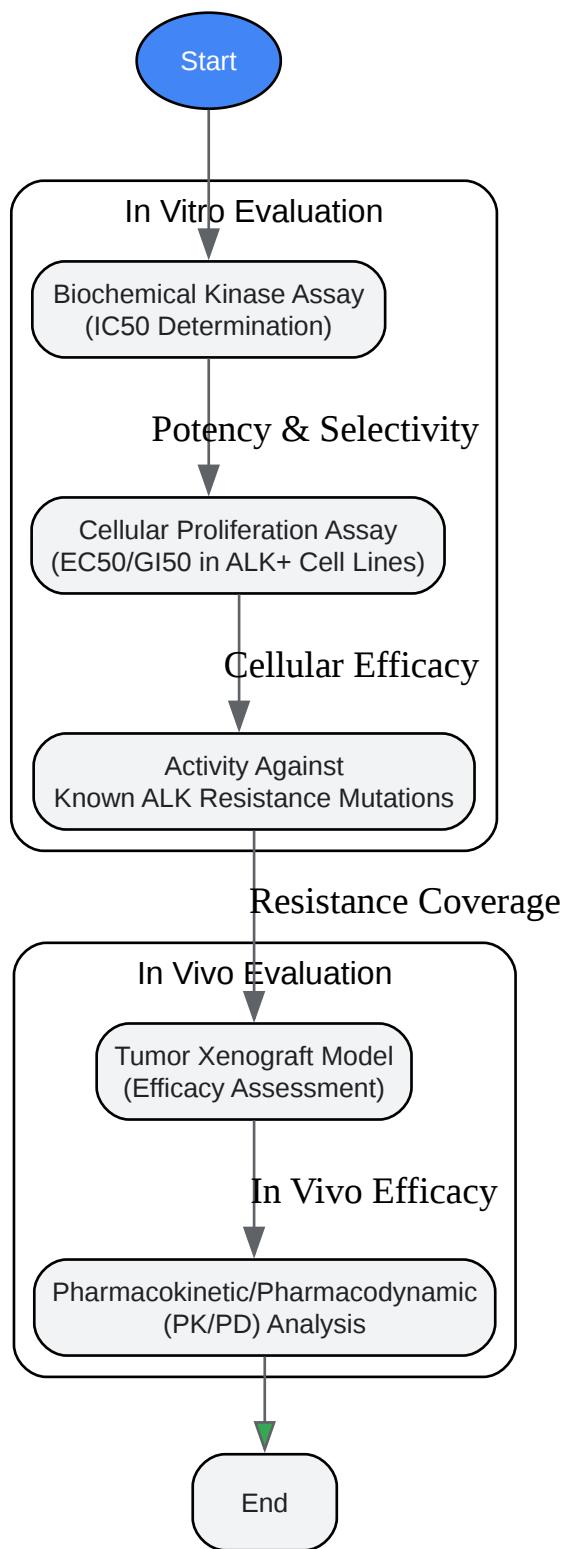
Procedure:

- Subcutaneously inject a suspension of ALK-positive cancer cells into the flank of each mouse.

- Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer the test compound or vehicle control to the respective groups at a specified dose and schedule (e.g., once daily by oral gavage).
- Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
- Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation and comparison of ALK inhibitors.



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Caption: Preclinical evaluation workflow for ALK inhibitors.

Conclusion

This guide provides a comparative overview of the preclinical data for **GSK1838705A**, crizotinib, and alectinib. Based on the available data, **GSK1838705A** demonstrates potent inhibition of the ALK enzyme. Alectinib shows greater potency than crizotinib in both biochemical and cellular assays and has demonstrated superior clinical efficacy. A key preclinical finding for **GSK1838705A** is its ability to overcome crizotinib resistance in an anaplastic large cell lymphoma model, suggesting a potential role in treating resistant disease. However, a lack of direct, head-to-head comparative studies necessitates caution when interpreting the relative potencies of these inhibitors. Further preclinical and clinical investigations are required to fully elucidate the comparative efficacy and safety profile of **GSK1838705A** relative to established second-generation ALK inhibitors like alectinib.

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- To cite this document: BenchChem. [A Comparative Guide to ALK Inhibitors: GSK1838705A vs. Crizotinib and Alectinib]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684688#gsk1838705a-vs-other-alk-inhibitors-e-g-crizotinib-alectinib>

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